Product packaging for Heptaminol Hydrochloride(Cat. No.:CAS No. 543-15-7)

Heptaminol Hydrochloride

Cat. No.: B1673117
CAS No.: 543-15-7
M. Wt: 181.70 g/mol
InChI Key: JZNBMCOSOXIZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Heptaminol (B132716) Hydrochloride Discovery and Early Research

Heptaminol hydrochloride, also known by the systematic name (RS)-6-Amino-2-methylheptan-2-ol hydrochloride, was developed in the mid-20th century. patsnap.com Early research into the compound, identified by the code RP-2831, quickly established its cardiovascular effects. medchemexpress.com A pivotal moment in its scientific history was the description of its powerful inotropic (heart-strengthening) action on an ischemic preparation by Loubatières in 1951. nih.gov

This initial finding spurred further investigation into its therapeutic potential, particularly for conditions related to blood circulation. patsnap.com For decades, it has been widely used and studied for the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. nih.govpharmacompass.com Early on, controversy and discussion surrounded its precise mode of action. nih.gov By the mid-1970s, researchers suggested that its effects were achieved by interfering with the release and uptake of catecholamines, a class of neurotransmitters that includes norepinephrine (B1679862). nih.gov These foundational studies established this compound as a myocardial stimulant and vasodilator, paving the way for its continued use in academic and clinical research. pharmacompass.comnih.gov

Current Academic Significance and Research Gaps of this compound

The academic significance of this compound continues to evolve, with contemporary research exploring its mechanisms and applications in various physiological contexts. A significant area of modern investigation is its use in critical care, specifically in managing septic shock. One prospective study involving 49 patients with septic shock found that the administration of this compound was associated with a quicker reduction in the required doses of dopamine (B1211576) and norepinephrine. nih.gov The study highlighted that the time to wean patients from these catecholamines was significantly faster in the group receiving heptaminol. nih.govresearchgate.net

The mechanism of this compound's therapeutic actions remains a subject of active research, though several pathways have been identified. pharmacompass.com It is understood to act as a sympathomimetic amine, mimicking the effects of neurotransmitters like norepinephrine. patsnap.com Research has shown it to be a competitive inhibitor of noradrenaline (norepinephrine) uptake in bovine chromaffin cells, which may partially account for its antihypotensive effect. nih.govresearchgate.net Further studies suggest its cardiotonic effects could be related to its influence on calcium currents in cardiac myocytes and its ability to restore internal pH during moderate ischemia, possibly by stimulating the Na+/H+ exchange. nih.gov

Recent research has also branched into other areas, such as oncology and immunology. Studies have explored its potential as a skin cancer proliferation inhibitor, noting its ability to inhibit immune inflammation induced by certain tumor-promoting factors in a nitric oxide (NO)-dependent manner. medchemexpress.com

Despite these advances, research gaps remain. A complete understanding of its therapeutic mechanisms is not yet fully realized. pharmacompass.com While its effects on catecholamine dynamics and calcium metabolism are noted, the intricate details of these interactions require further elucidation. pharmacompass.com Additionally, its effects on myogenic processes, such as the differentiation of satellite cells into myotubes, present a novel area for future research. nih.gov The neuropharmacological effects of the compound, including its influence on hippocampal and cortical excitability, are another frontier for investigation.

Detailed Research Findings

Research AreaKey Findings
Septic Shock In a study of 49 patients, this compound administration was linked to a significant reduction in the duration of norepinephrine and dopamine weaning. nih.govresearchgate.net
Orthostatic Hypotension In rat models, this compound was shown to prevent orthostatic hypotension and increase plasma concentrations of noradrenaline. nih.govresearchgate.net
Mechanism of Action It acts as a competitive inhibitor of noradrenaline uptake. nih.gov Its inotropic effect may be related to restoring internal pH via stimulation of the Na+/H+ exchange during ischemia. nih.gov It also has been found to influence intracellular free calcium levels. medchemexpress.com
Anti-inflammatory Effects It has been shown to attenuate TPA-induced immunoinflammatory skin changes in an NO-dependent manner in mice. medchemexpress.com
Cell Differentiation Research indicates it increases the capacity of adult skeletal muscle satellite cells to differentiate into myotubes in culture. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO.ClH<br>C8H20ClNO B1673117 Heptaminol Hydrochloride CAS No. 543-15-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-methylheptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-7(9)5-4-6-8(2,3)10;/h7,10H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNBMCOSOXIZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

372-66-7 (Parent)
Record name Heptaminol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045891
Record name Heptaminol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-15-7
Record name Heptaminol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptaminol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaminol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptaminol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptaminol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTAMINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB3RM40HIR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Pharmacological Foundations of Heptaminol Hydrochloride

Mechanism of Action of Heptaminol (B132716) Hydrochloride at the Molecular Level

The pharmacological effects of heptaminol hydrochloride stem from its complex interactions with the sympathetic nervous system and cellular ion transport mechanisms. It functions by modulating neurotransmitter activity, engaging with adrenergic receptors, influencing cellular calcium and pH levels, and inhibiting neurotransmitter reuptake.

This compound is classified as a sympathomimetic amine, meaning it mimics the effects of the sympathetic nervous system. patsnap.compatsnap.com Its primary action involves stimulating the release of norepinephrine (B1679862), a critical neurotransmitter in the "fight-or-flight" response. patsnap.compatsnap.com This interference with the release and uptake of catecholamines is central to its mode of action. nih.govnih.gov Studies in rats have demonstrated that this compound administration leads to an increased plasma concentration of noradrenaline. nih.gov Further research has shown that repeated injections of heptaminol can reduce the norepinephrine content of the rat heart by 20-40%. nih.gov

The norepinephrine released by this compound acts on adrenergic receptors. patsnap.compatsnap.com Specifically, it stimulates beta-1 (β1) adrenergic receptors in the heart and alpha-adrenergic receptors in vascular smooth muscles. patsnap.com

Beta-1 Adrenergic Receptors: Stimulation of β1-adrenoceptors, which are predominant in the heart, leads to increased cardiac contractility (positive inotropic effect) and an elevated heart rate (positive chronotropic effect). patsnap.comccjm.org These receptors are coupled to Gs-proteins, which activate adenylyl cyclase, leading to increased intracellular calcium and enhanced cardiac function. cvpharmacology.com

Alpha-Adrenergic Receptors: Action on alpha-adrenergic receptors in the smooth muscles of blood vessels causes vasoconstriction. patsnap.com This narrowing of blood vessels increases vascular resistance, which contributes to an elevation in blood pressure. patsnap.compatsnap.com

The combined effect of β1 and alpha-receptor stimulation results in enhanced cardiac output and increased blood pressure. patsnap.com

This compound directly influences the movement of calcium ions in heart muscle cells (myocytes). Studies using the patch-clamp technique on single guinea-pig ventricular myocytes have shown that heptaminol alters the L-type calcium current (ICa). A concentration-dependent decrease in the amplitude of ICa was observed. nih.gov For instance, at a concentration of 10⁻⁵ M, the reduction of ICa was 30 ± 15%. nih.gov Additionally, heptaminol at this concentration significantly increased the steady-state inactivation of the calcium current. nih.gov These effects may be due to alterations in cell membrane properties and a potential increase in the concentration of free calcium ions within the cell. nih.gov

Table 1: Effect of this compound on L-type Calcium Current (ICa) in Guinea-Pig Myocytes
Heptaminol Concentration (M)Observed Effect on ICa AmplitudeReference
10-6Decrease observed in 2 out of 6 cells nih.gov
10-530 ± 15% reduction nih.gov

Research suggests that the positive inotropic effect of this compound, particularly during moderate ischemia, may be linked to its ability to restore internal pH (pHi). nih.gov This is potentially mediated by the stimulation of the Na+/H+ exchanger. nih.gov The Na+/H+ exchanger is a crucial mechanism for regulating intracellular pH by extruding protons from the cell. nih.govmcgill.cajci.org A study utilizing ³¹P nuclear magnetic resonance spectroscopy on isolated rat hearts found that heptaminol's cardiotonic effect coincided with a decrease in internal H+ ions, supporting the hypothesis of Na+/H+ exchange stimulation. nih.gov

In addition to stimulating its release, this compound also interferes with the reuptake of noradrenaline. It has been identified as a competitive inhibitor of noradrenaline uptake. nih.govmedchemexpress.com This action was observed in studies on bovine chromaffin cells maintained in primary cultures. nih.gov By inhibiting the high-affinity Na+-dependent norepinephrine uptake process, heptaminol prolongs the presence of the neurotransmitter in the synaptic cleft, thereby enhancing its effects on adrenergic receptors. medchemexpress.com This inhibition of reuptake is believed to partially account for its antihypotensive effect. nih.gov

Table 2: Comparative Effects of Amines on Rat Heart Norepinephrine (NE) Content
CompoundEffect on NE StoresReference
Heptaminol20-40% reduction nih.gov
Tyramine50-60% reduction nih.gov
Hexylamine50-60% reduction nih.gov

Pharmacodynamics of this compound

The pharmacodynamic profile of this compound is a direct consequence of its molecular mechanisms. As a sympathomimetic agent, it produces dose-dependent pressor effects, characterized by an increase in blood pressure, accompanied by tachycardia. patsnap.comnih.gov The primary pharmacodynamic effects are its positive inotropic and chronotropic actions on the heart, leading to increased cardiac output. patsnap.compatsnap.com Concurrently, its vasoconstrictive effect on blood vessels helps to elevate blood pressure, making it effective in hypotensive states. patsnap.com The drug also improves venous return to the heart by increasing the tone of venous walls. patsnap.com The combination of enhanced cardiac output and vasoconstriction ensures adequate blood circulation to vital organs. patsnap.com

Table 3: Summary of Pharmacodynamic Effects of this compound
Pharmacodynamic EffectUnderlying MechanismPhysiological OutcomeReference
Positive Inotropy (Increased Contractility)Norepinephrine release, β1-receptor stimulationIncreased cardiac output patsnap.compatsnap.com
Positive Chronotropy (Increased Heart Rate)Norepinephrine release, β1-receptor stimulationIncreased cardiac output patsnap.comnih.gov
VasoconstrictionNorepinephrine release, α-receptor stimulationIncreased blood pressure patsnap.compatsnap.com
Increased Venous ReturnIncreased tone of venous wallsMaintains stable cardiac output patsnap.com

Positive Inotropic Effects and Myocardial Contractility Enhancement

This compound demonstrates a significant positive inotropic effect, meaning it enhances the force of myocardial contraction. researchgate.netnih.gov This cardiotonic action is largely attributed to the release of norepinephrine, which stimulates beta-1 adrenergic receptors in the heart, leading to increased cardiac contractility. researchgate.net

A notable study on isolated rat hearts provided quantitative insights into this effect. Under normoxic (normal oxygen) conditions, heptaminol induced a cyclic increase in systolic left ventricular pressure (LVP). In a state of moderate ischemia (reduced blood flow), where LVP was initially decreased, the introduction of heptaminol led to a significant restoration of LVP. nih.gov This suggests that the compound's inotropic effect is particularly powerful in ischemic conditions. nih.gov The study also indicated that this effect during moderate ischemia might be linked to a restoration of the internal pH of the heart cells, possibly through the stimulation of the Na+/H+ exchange. nih.gov

Effect of this compound on Left Ventricular Pressure (LVP) in Isolated Rat Hearts

Condition Observation
Normoxia Cyclic increase in systolic LVP nih.gov
Moderate Ischemia Restoration of decreased LVP nih.gov

| Severe Ischemia | No restoration of LVP observed nih.gov |

Vasoconstrictive Properties and Peripheral Resistance

This compound exhibits vasoconstrictive properties by acting on alpha-adrenergic receptors present in the smooth muscles of blood vessels. researchgate.net The binding of norepinephrine to these receptors triggers the narrowing of blood vessels, which in turn increases peripheral vascular resistance. researchgate.net This action contributes to an elevation in blood pressure. researchgate.net

In animal studies, heptaminol has been shown to cause long-lasting, dose-dependent pressor effects. researchgate.net This vasoconstrictive action is a key component of its therapeutic use in managing hypotensive states. researchgate.net

Chronotropic Effects

In addition to its inotropic and vasoconstrictive effects, this compound also exerts a positive chronotropic effect, resulting in an increased heart rate. researchgate.net This is a direct consequence of the norepinephrine released upon its administration, which stimulates beta-1 adrenergic receptors in the heart's pacemaker cells. researchgate.net Studies in animal models have documented the occurrence of tachycardia following the administration of heptaminol. researchgate.net

Influence on Venous Return

This compound has been observed to improve venous return, which is the rate of blood flow back to the heart. nih.gov It is understood to achieve this by increasing the tone of venous walls, which helps to more efficiently propel blood toward the heart. nih.gov

A double-blind plethysmographic study conducted on patients with primary varicose veins demonstrated the impact of a heptaminol-containing compound on venous hemodynamics. The study observed a significant reduction in venous volume and an increase in maximal venous outflow following administration, indicating an improvement in the circulation of the lower limbs. mdpi.com

Plethysmographic Findings in Patients with Varicose Veins after a Single Dose of a Heptaminol-Containing Compound

Parameter Result Implication
Venous Volume Significantly greater reduction compared to placebo mdpi.com Improved venous tone

| Maximal Venous Outflow | Significantly greater reduction compared to placebo mdpi.com | Enhanced venous circulation |

Metabolic Effects: Glucose and Lipid Metabolism Stimulation

However, one experimental study in rats reported that the administration of heptaminol was associated with significant increases in total cholesterol and triglycerides. dntb.gov.ua This finding presents a more complex picture of its metabolic influence and indicates that its effects on lipid profiles may vary or require further investigation to be fully understood. Due to the limited and somewhat contradictory available data, a comprehensive understanding of the metabolic impact of this compound is not yet fully elucidated.

Preclinical Research and in Vitro Studies of Heptaminol Hydrochloride

Animal Models in Heptaminol (B132716) Hydrochloride Research

Preclinical research using animal models has been instrumental in characterizing the physiological and pathological effects of heptaminol hydrochloride. These studies have spanned from small rodent models for detailed cardiovascular analysis to larger animals to understand its disposition and effects in species relevant to veterinary medicine.

The cardiotonic effects of this compound have been extensively studied using isolated rat heart preparations. In these models, hearts are perfused using the Langendorff method, allowing for the direct measurement of cardiac parameters like left ventricular pressure (LVP) under controlled conditions.

Research has shown that in normoxic (normal oxygen) conditions, this compound can induce a cyclic increase in systolic LVP. nih.govresearchgate.net However, its effects become more pronounced under conditions of moderate ischemia (restricted blood flow). During moderate ischemia, which typically causes a decrease in phosphocreatine, a drop in systolic LVP, and intracellular acidification, this compound has been observed to restore intracellular pH (pHi) and increase LVP. nih.govresearchgate.net This positive inotropic effect during moderate ischemia is suggested to be linked to the restoration of internal pH, possibly through the stimulation of the Na+/H+ exchange mechanism. nih.govresearchgate.net In contrast, under severe ischemic conditions, the beneficial realkalinization and restoration of LVP by this compound are not observed. nih.govresearchgate.net

ConditionEffect of this compound on Rat Isolated HeartObserved Changes
NormoxiaCyclic increase in systolic LVPAssociated with an increase in inorganic phosphate (B84403) (Pi); no significant effect on intracellular pH (pHi). nih.govresearchgate.net
Moderate IschemiaRestoration of pHi and increased LVPCounteracts the typical intracellular acidification and decrease in LVP seen in ischemia. nih.govresearchgate.net
Severe IschemiaNo restoration of pHi or LVPThe beneficial effects observed in moderate ischemia are lost. nih.govresearchgate.net
Table 1. Cardiovascular Effects of this compound in Isolated Rat Hearts under Different Oxygenation Conditions.

Studies in larger animals like horses and camels have provided insights into the pharmacokinetics and cardiovascular effects of this compound in a veterinary context.

In camels, the disposition of heptaminol following intravenous administration has been characterized by a short terminal elimination half-life, rapid clearance, and a large volume of distribution. The pharmacokinetic parameters in camels are comparable to those reported in humans and dogs. Heptaminol was detectable in the urine of camels for 24-48 hours post-administration. nih.gov

In horses, the cardiovascular effects appear to be dose-dependent. At high doses (e.g., 20g, roughly equivalent to 40 mg/kg), heptaminol can cause detectable changes such as restlessness, tachycardia, and marked alterations in P and T waves on an electrocardiogram, though these effects were reported to be transient, lasting no more than 20 minutes. nih.gov A combination product containing diprophylline and heptaminol has also been noted as available for use in horses and food-producing animals. aesnet.org

The effect of this compound on muscle fatigue has been investigated using isolated twitch muscle fibers from frogs. These studies have demonstrated that heptaminol can stop or delay the progressive decline in tension that characterizes muscle fatigue. nih.govnih.gov

The proposed mechanism for this anti-fatigue effect is related to an internal alkalinization of the muscle fiber. This hypothesis is supported by the observation that its action is suppressed in a sodium-free solution or in the presence of amiloride, an inhibitor of the Na+/H+ antiport. These findings suggest that heptaminol's effect on muscle fatigue could be explained by a stimulation of the Na+/H+ antiport system. nih.govnih.gov The compound did not show any action on sodium, potassium, or calcium voltage-dependent ionic conductances. nih.gov

Based on the available preclinical research literature, there is a notable lack of studies specifically investigating the neuropharmacological effects of this compound in rodent models of epilepsy. Extensive searches did not yield data on its potential anticonvulsant or proconvulsant properties in established models such as the maximal electroshock (MES) test, pentylenetetrazole (PTZ)-induced seizure models, or kindling models. Therefore, the activity of this compound within the central nervous system as it pertains to seizure disorders remains an uninvestigated area.

While often studied for its therapeutic cardiovascular effects, research has also explored the potential for this compound to induce organ injury at certain doses. In rat models, administration of heptaminol has been shown to cause metabolic liver and cardiac injuries. umsu.ac.ir

These toxic effects are characterized by significant increases in serum biomarkers associated with organ damage. For the liver, this includes elevated total cholesterol, triglycerides, and total and direct bilirubin. For the heart, increases in creatinine (B1669602) kinase-MB (CK-MB), angiotensin-converting enzyme (ACE), and troponin-T were noted. umsu.ac.ir Furthermore, electrocardiogram (ECG) changes, such as ST-segment elevation, were observed. umsu.ac.ir Mechanistically, the injury appears to be associated with a dysregulated prooxidant-antioxidant balance, evidenced by an increased rate of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and decreases in antioxidant enzymes. umsu.ac.ir

OrganBiochemical Markers of InjuryFunctional/Oxidative Stress Markers
LiverIncreased Total Cholesterol, Triglycerides, Total & Direct Bilirubin, Alkaline Phosphatase. umsu.ac.irIncreased TBARS, Decreased Antioxidant Enzymes. umsu.ac.ir
HeartIncreased Creatinine Kinase-MB, ACE, Troponin-T. umsu.ac.irECG changes (ST-segment elevation). umsu.ac.ir
Table 2. Biomarkers of Heptaminol-Induced Hepatic and Cardiac Injury in Rats.

In Vitro Cell Culture Systems in this compound Research

In vitro studies using cell culture systems have provided a more direct way to investigate the cellular mechanisms of this compound, complementing the findings from animal models.

One key area of investigation has been its effect on catecholamine dynamics using primary cultures of bovine chromaffin cells. In this system, this compound was identified as a competitive inhibitor of noradrenaline (norepinephrine) uptake. nih.gov Its inhibition constant (Ki) for noradrenaline uptake was determined to be 60 +/- 2 µM. nih.gov This inhibition of noradrenaline reuptake may partially explain its antihypotensive effects observed in vivo. nih.govnih.gov Additionally, heptaminol was shown to inhibit the nicotine-induced release of catecholamines from these cells, with an IC50 value of 650 +/- 11 µM. nih.gov

Another in vitro model used to study this compound involves satellite cells isolated from adult skeletal muscle. These cells are crucial for muscle regeneration. In culture, this compound was found to increase the capacity of these satellite cells to differentiate into myotubes, which are precursors to mature muscle fibers. nih.gov Notably, this effect on differentiation occurred without significantly altering the cloning efficiency or proliferation of the satellite cells. nih.gov

Bovine Chromaffin Cell Studies on Noradrenaline Uptake

In vitro studies utilizing primary cultures of bovine chromaffin cells have been instrumental in elucidating the effects of this compound on catecholamine dynamics. Research has demonstrated that heptaminol acts as a competitive inhibitor of high-affinity, sodium-dependent noradrenaline uptake. This inhibitory effect is a potential mechanism contributing to its therapeutic properties.

In comparative studies, heptaminol's inhibitory potency on noradrenaline uptake was quantified. The inhibition constant (Ki) for heptaminol was determined to be 60 ± 2 μM. For context, the sympathomimetic compound tuamine was found to be a more potent competitive inhibitor in the same study, with a Ki of 1.1 ± 0.1 μM. Further investigations showed that in lower concentrations, heptaminol could reduce the uptake of 14C-epinephrine in isolated medullary granules by 20-40%. Conversely, at high concentrations, it was found to enhance the spontaneous release of catecholamines from these granules by approximately 30%.

Heptaminol was also shown to inhibit the nicotine-induced release of catecholamines, with an IC50 value of 650 ± 11 μM. However, it did not inhibit noradrenaline release stimulated by 59 mM K+, which suggests that its action occurs at a step before calcium entry into the cell. These findings collectively indicate that this compound's pharmacological action involves interference with both the uptake and release of norepinephrine (B1679862).

Inhibitory Effects of Heptaminol and Related Compounds on Noradrenaline (NA) Uptake and Release in Bovine Chromaffin Cells

CompoundParameterValue (μM)Inhibition Type
HeptaminolKi (NA Uptake)60 ± 2Competitive
TuamineKi (NA Uptake)1.1 ± 0.1Competitive
HeptaminolIC50 (Nicotine-Induced Release)650 ± 11-
TuamineIC50 (Nicotine-Induced Release)26 ± 2-

Cardiac Myocyte Investigations on Calcium Currents

Investigations into the effects of this compound on cardiac myocytes have focused on its interaction with L-type calcium currents (ICa), a crucial component of cardiac muscle excitation-contraction coupling. Studies using the whole-cell patch-clamp technique on single ventricular myocytes from guinea pigs have revealed that this compound induces a concentration-dependent decrease in the amplitude of ICa.

At a concentration of 10⁻⁵ M, this compound caused a significant reduction in ICa amplitude by 30 ± 15%. A discernible effect was observed in some cells even at a lower concentration of 10⁻⁶ M. The research also showed that heptaminol (at 10⁻⁵ M) significantly increased the steady-state inactivation of the L-type calcium current at holding potentials of both -40 mV and -80 mV. At a holding potential of -80 mV, the overshoot of the recovery curve from inactivation was also decreased by heptaminol. These effects may be attributable to alterations in cell membrane properties and a possible increase in the intracellular concentration of free calcium ions.

Effect of this compound on L-type Calcium Current (ICa) in Guinea-Pig Ventricular Myocytes

Heptaminol Concentration (M)Effect on ICa AmplitudeHolding Potential (HP)Effect on Steady-State Inactivation
10-6Observed in 2 of 6 cells-40 mV & -80 mVNot specified
10-530 ± 15% reduction-40 mV & -80 mVSignificant increase

Studies on Satellite Cells and Myotube Differentiation

Satellite cells are adult skeletal muscle stem cells essential for muscle regeneration. In culture, they proliferate and differentiate into myotubes, mimicking aspects of in vivo myogenesis. Research into the effects of this compound on this process has shown that it can positively influence the differentiation capacity of these cells. nih.gov

Specifically, studies have found that this compound did not cause a significant alteration in the cloning efficiency or the proliferation rate of satellite cells. nih.gov However, it was observed to increase the capacity of these satellite cells to differentiate and form myotubes, which are multinucleated, contractile cells that form the basis of muscle fibers. nih.gov This suggests a role for heptaminol in promoting the later stages of muscle cell development and repair. nih.gov

Epithelium Transporter Studies (e.g., Frog Epithelium)

Frog epithelium serves as a valuable in vitro model for investigating active sodium transport, with characteristics that are comparable to the mammalian kidney nephron. Studies on the effects of this compound on this tissue have provided insights into its influence on ion transport mechanisms. Electrophysiological and transport studies have been conducted to characterize these effects.

In a related study using frog isolated twitch muscle fibers, heptaminol was found to delay the progressive decline in tension associated with fatigue. nih.gov This effect was hypothesized to be linked to an internal alkalinization. nih.gov The action of heptaminol was nullified in a sodium-free solution or in the presence of amiloride, leading researchers to conclude that the effects could be explained by a stimulation of the Na+/H+ antiport by heptaminol. nih.gov

Complex In Vitro Models in Drug Development (e.g., Organ-Chips)

Complex in vitro models, such as microphysiological systems (MPS) or "organ-chips," represent an advanced technology for recreating the specific functions of human organs in a miniaturized format for drug development and toxicity testing. frontiersin.orgnih.gov These platforms combine microfluidics with 3D tissue engineering to simulate the physiological environment and functions of organs like the liver, kidney, and lung. mdpi.commdpi.com Despite the growing application of these models in pharmaceutical research to improve the prediction of human responses to drugs, a review of the available literature did not yield specific studies where this compound has been evaluated using organ-chip or other complex in vitro models.

Methodologies and Techniques in Preclinical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cardiac Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the assessment of myocardial metabolism. amegroups.org Specifically, ³¹P (Phosphorus-31) NMR spectroscopy is used to measure high-energy phosphate metabolites, providing a window into cellular bioenergetics. This technique has been employed to study the cardiotonic effect of this compound in isolated rat hearts. nih.gov

In these studies, ³¹P NMR spectroscopy was used alongside measurements of left ventricular pressure to investigate heptaminol's inotropic effect, particularly during conditions of moderate ischemia. nih.gov The results from this research suggest that the positive inotropic action of this compound under ischemic conditions could be linked to a restoration of the internal pH. nih.gov This restoration is potentially mediated by the stimulation of the Na+/H+ exchange mechanism. nih.gov

Video-EEG for Neuropharmacological Behavioral Monitoring

Video-electroencephalography (Video-EEG) is a specialized neurophysiological technique that combines synchronized video and EEG recording to monitor behavioral and brain electrical activity simultaneously. In the context of neuropharmacology, this tool is invaluable for assessing the effects of chemical compounds on the central nervous system (CNS). It allows researchers to correlate specific behavioral manifestations, such as seizures, altered locomotion, or stereotypies, with corresponding changes in brainwave patterns. This method is crucial for characterizing the pro-convulsant or anti-convulsant properties of a drug, as well as for identifying other potential neurological effects.

Despite the utility of this technique, a review of available scientific literature indicates a lack of specific preclinical studies employing Video-EEG for the neuropharmacological behavioral monitoring of this compound. While heptaminol is known to act as a sympathomimetic amine, which can have indirect effects on the CNS, research documenting its direct impact on brain electrical activity and associated behaviors through Video-EEG is not presently available. nih.govpatsnap.com

Histopathological Analysis (e.g., Nissl staining, GFAP Immunohistochemistry)

Histopathological analysis is a cornerstone of toxicology and preclinical research, involving the microscopic examination of tissue to study the manifestations of disease or compound-induced changes. Techniques such as Nissl staining, which reveals neuron morphology, and glial fibrillary acidic protein (GFAP) immunohistochemistry, which identifies reactive astrocytes indicative of CNS injury, are standard methods.

In preclinical animal models, histopathological examination has been utilized to confirm organ-specific injuries induced by this compound. Studies in rats have demonstrated that heptaminol administration can lead to both cardiac and hepatic damage. These toxic effects, identified initially through biochemical markers, were subsequently confirmed by histopathological analysis of the heart and liver tissues. researchgate.netnih.gov These examinations serve to validate biomarker alterations and provide tangible evidence of tissue damage, such as necrosis, inflammation, or changes in cellular structure, directly attributable to the compound's toxicity. researchgate.netnih.govmdpi.com

In Vivo Pharmacology and Drug Profiling Techniques

In vivo studies are essential for understanding the pharmacological profile of a compound within a living organism. These studies provide critical data on a drug's efficacy, potency, and mechanism of action in a complex biological system. For this compound, in vivo animal models have been central to characterizing its cardiovascular and sympathomimetic properties.

Research in cats and rats has shown that heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. nih.gov In vivo experiments in cats demonstrated dose-dependent pressor effects (increased blood pressure), tachycardia (increased heart rate), and contraction of the nictitating membrane. nih.gov Similarly, in rats, heptaminol produced a pressor effect and was shown to prevent orthostatic hypotension. nih.govnih.gov Further studies in rats have also documented electrocardiogram (ECG) changes, including ST-segment elevation, following heptaminol administration. researchgate.netnih.gov

The table below summarizes key findings from in vivo pharmacological studies of heptaminol.

Animal ModelTechnique/AssayKey Findings
Cats Blood Pressure MonitoringCaused long-lasting, dose-dependent pressor effects. nih.gov
Heart Rate MonitoringAccompanied by tachycardia. nih.gov
Nictitating Membrane ContractionInduced contractions; effect was diminished by cocaine. nih.gov
Rats Blood Pressure MonitoringPressor effect was weaker but of longer duration than tyramine. nih.gov
Heart Rate MonitoringInduced tachycardia that was markedly diminished by reserpine. nih.gov
Norepinephrine Content AnalysisRepeated injections reduced norepinephrine content of the heart by 20-40%. nih.gov
Plasma Noradrenaline MeasurementIncreased plasma noradrenaline concentration. nih.gov
Electrocardiogram (ECG)Exhibited changes in ECG patterns, including ST-segment elevation. researchgate.netnih.gov

These in vivo profiling techniques have established that heptaminol acts as an indirect sympathomimetic amine, influencing the sympathetic nervous system to produce its cardiovascular effects. nih.govpatsnap.commedchemexpress.com

Ex Vivo Assays and Imaging Techniques

Ex vivo studies, which are conducted on tissues or organs removed from an organism, provide a bridge between in vitro and in vivo research. They allow for the examination of a compound's effects in a more controlled, yet physiologically relevant, environment. Various ex vivo methods have been employed to elucidate the mechanism of action of this compound at the tissue and cellular level.

One key area of investigation has been its effect on catecholamine dynamics. Experiments using isolated bovine chromaffin granules, an ex vivo model for studying neurotransmitter storage and release, revealed that heptaminol enhances the spontaneous release of catecholamines. nih.gov In lower concentrations, it was also shown to reduce the uptake of 14C-epinephrine into these granules. nih.gov

Fluorescence microscopy has been used as an ex vivo imaging technique to study sympathetic nerves in the rat iris. In this model, heptaminol was observed to inhibit or prevent the uptake of alpha-methylnorepinephrine, further supporting its role in modulating norepinephrine activity. nih.gov

To investigate its cardiotonic effects, researchers have utilized isolated rat hearts. In one such study, ³¹P nuclear magnetic resonance spectroscopy was employed to study the bioenergetics and intracellular pH of the heart muscle during ischemia. The results suggested that the positive inotropic effect of heptaminol could be related to a restoration of internal pH, potentially through stimulation of the Na+/H+ exchange. nih.gov

The table below details findings from ex vivo studies on this compound.

System/TissueTechnique/AssayKey Findings
Bovine Chromaffin Granules Catecholamine Release AssayHigh concentrations enhanced spontaneous catecholamine release by 30%. nih.gov
¹⁴C-Epinephrine Uptake AssayLower concentrations reduced epinephrine (B1671497) uptake by 20-40%. nih.gov
Rat Iris (Sympathetic Nerves) Fluorescence MicroscopyInhibited the uptake of alpha-methylnorepinephrine. nih.gov
Isolated Rat Hearts ³¹P Nuclear Magnetic Resonance SpectroscopyThe inotropic effect during ischemia may be related to a restoration of internal pH. nih.gov

Pharmacokinetics and Metabolism of Heptaminol Hydrochloride

Absorption and Distribution Studies

Following oral administration, heptaminol (B132716) hydrochloride is absorbed rapidly and completely. nih.govnih.govresearchgate.net Studies in healthy human volunteers have shown that after oral intake, mean peak plasma concentrations of 1.6 mg/l are achieved in approximately 1.8 hours. nih.govresearchgate.neteuropa.eu The plasma half-life is estimated to be between 2.5 and 2.7 hours. nih.govresearchgate.net In rats, after an oral dose of 10 mg/kg, the compound was also found to be rapidly and entirely absorbed. nih.gov

Pharmacokinetic Parameters of Heptaminol in Humans
ParameterValueSpecies
Time to Peak Plasma Concentration (Tmax)1.8 hoursHuman
Peak Plasma Concentration (Cmax)1.6 mg/lHuman
Elimination Half-Life (t1/2)2.5 - 2.7 hoursHuman

Studies in rats using radiolabelled 14C-heptaminol hydrochloride have provided insights into its distribution. nih.gov Following both intravenous (8 mg/kg) and oral (12 mg/kg) administration, radioactivity levels were found to be higher in all studied tissues compared to plasma, with the exception of the brain. nih.gov Importantly, there was no evidence of drug accumulation in any specific tissue. nih.goveuropa.eu Whole-body autoradiography performed one hour after administration revealed a preferential localisation of radioactivity in the salivary glands, hypophysis, and adrenal medulla. nih.gov

Heptaminol hydrochloride exhibits limited permeability across the blood-brain barrier. nih.gov In distribution studies in rats, brain tissue consistently contained lower levels of radioactivity than plasma. nih.gov Autoradiography of the brain further specified that the radioactivity was not diffusely distributed but was instead localized only in highly vascularized areas, such as the choroid plexus and pia mater. nih.gov This suggests that the compound does not readily enter the brain parenchyma.

Metabolic Pathways and Metabolite Identification

The metabolism of heptaminol shows significant species-specific differences. In humans, the compound is largely unmetabolized, with nearly the entire administered dose being recovered as the unchanged parent drug in the urine. nih.govresearchgate.neteuropa.eu In contrast, studies in rats have demonstrated that heptaminol undergoes biotransformation. nih.govcamelsandcamelids.com

In rats, heptaminol is metabolized to a hydroxylated metabolite identified as 6-amino-2-methyl-1,2-heptanediol. nih.goveuropa.euresearchgate.net This metabolite is formed through the hydroxylation of the parent compound and is subsequently excreted in the urine in an unconjugated form. nih.govcamelsandcamelids.com

The metabolic pathway for heptaminol in rats appears to be saturable. nih.govresearchgate.net As oral doses were increased from 10 mg/kg to 200 mg/kg, the proportion of the hydroxylated metabolite (6-amino-2-methyl-1,2-heptanediol) relative to the total radioactivity in 24-hour urine samples decreased. nih.govresearchgate.net This indicates that the metabolic capacity can be overwhelmed at higher doses. nih.govcamelsandcamelids.com

Furthermore, pretreatment of rats with phenobarbital, a known enzyme inducer, resulted in an increased percentage of the hydroxylated metabolite being excreted in the urine. nih.govresearchgate.net However, even with enzyme induction, the saturation of the metabolic pathway at high doses of heptaminol could not be prevented. nih.govresearchgate.net

Effect of Dose on Heptaminol Metabolite Excretion in Rats
Oral Dose (mg/kg)Metabolite Excreted in 24-h Urine (% of Urinary Radioactivity)
107.05%
2004.24%

Excretion and Elimination Pathways

The primary route of elimination for this compound and its metabolites is through the kidneys. nih.govnih.gov In humans, renal elimination is highly efficient, with nearly the entire dose being recovered unchanged in the urine within 24 hours. nih.govresearchgate.neteuropa.eu This suggests elimination occurs through processes of glomerular filtration and tubular secretion without significant metabolization. nih.govresearchgate.net

In rats, excretion is also predominantly renal. nih.gov Four hours after an intravenous dose of 10 mg/kg, 68% of the administered radioactivity was excreted in the urine. nih.goveuropa.eu Other routes of elimination are minor; biliary and fecal elimination collectively accounted for less than 1% of the administered radioactivity. nih.gov

Renal Elimination

The primary route of elimination for this compound from the body is through the kidneys via urine. In humans, studies have demonstrated that the vast majority of an administered dose is excreted unchanged in the urine. Specifically, nearly the entire dose of heptaminol has been recovered from urine within a 24-hour period, which suggests that renal elimination occurs through both glomerular filtration and tubular secretion without significant metabolism. nih.govresearchgate.net One study with healthy male volunteers who ingested a single 100 mg dose found that an average of approximately 97% of the dose was excreted via the renal pathway within 24 hours, with the unchanged parent compound being the only form detected in the urine. researchgate.net

In animal studies, renal elimination is also the predominant pathway. Research in rats using 14C-labelled this compound showed that 68% of the radioactivity was excreted in the urine within 4 hours following a 10 mg/kg intravenous dose. nih.gov

Biliary and Faecal Elimination

Biliary and faecal elimination of this compound is minimal. In a study conducted on rats, these routes of excretion accounted for less than 1% of the administered radioactive dose, indicating that this is not a significant pathway for the drug's clearance from the body. nih.gov

Pharmacokinetic Parameters (e.g., Half-Life, Cmax)

The pharmacokinetic profile of heptaminol has been characterized in humans and various animal species. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the elimination half-life (t½).

In a study involving ten healthy human volunteers, the following pharmacokinetic parameters were determined after oral administration:

ParameterValue
Mean Cmax1.6 mg/L
Mean Tmax1.8 hours
Terminal Plasma Half-Life2.5 - 2.7 hours

Data sourced from a study on the bioavailability of heptaminol in healthy human subjects. nih.gov

Another study in humans reported a peak plasma level of 2.19 µg/mL in under an hour with a half-life of 2.1 hours. researchgate.net

Pharmacokinetic studies in camels have also been conducted. The disposition of heptaminol in camels was found to be best described by a biexponential equation. The elimination half-life in this species was determined to be between 2.00 ± 0.21 and 2.09 ± 0.34 hours. researchgate.net

Comparative Pharmacokinetic Studies across Species

Comparative studies of this compound have revealed both similarities and differences in its pharmacokinetic profile across various species.

In both humans and camels, heptaminol is characterized by a short terminal elimination half-life and is predominantly excreted unchanged in the urine. researchgate.netresearchgate.net However, a notable difference exists in the metabolic pathway between rats and humans. In rats, heptaminol is metabolized to a hydroxylated metabolite, 6-amino-2-methyl-1,2-heptanediol, which is then excreted unconjugated in the urine. nih.gov This metabolic pathway is not observed in humans, where the drug is eliminated without undergoing metabolism. nih.govresearchgate.net

The pharmacokinetic parameters of heptaminol in camels have been noted to be comparable to those reported in humans and dogs. researchgate.net The following table provides a comparison of key pharmacokinetic parameters between humans and camels.

SpeciesTerminal Elimination Half-Life (t½)Primary Excretion RouteMetabolism
Humans 2.5 - 2.7 hours nih.govRenal (unchanged drug) nih.govresearchgate.netNot metabolized nih.govresearchgate.net
Camels 2.00 - 2.09 hours researchgate.netRenal (unchanged drug and metabolite) researchgate.netMetabolized researchgate.net
Rats Not specifiedRenal nih.govMetabolized to a hydroxylated form nih.gov

Advanced Research on Therapeutic Applications of Heptaminol Hydrochloride

Research on Orthostatic Hypotension Management

Heptaminol (B132716) hydrochloride is widely utilized in the management of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. nih.gov Research into its mechanism of action suggests that it prevents orthostatic hypotension and elevates plasma noradrenaline levels. nih.gov This is thought to be achieved through the competitive inhibition of noradrenaline uptake. nih.gov

A notable randomized, double-blind, placebo-controlled trial investigated the efficacy of injectable heptaminol hydrochloride in 19 Parkinsonian patients experiencing either spontaneous or bromocriptine-induced orthostatic hypotension. patsnap.com The study revealed a significant and expressive potency of the molecule on systolic blood pressure 15 minutes after parenteral administration. patsnap.com The research also highlighted that in this patient population, there was an observed loss of sympathetic tone, and the anti-hypotensive action of heptaminol did not appear to be linked to renal or direct sympathetic interaction. patsnap.com

Further underscoring its application in this area, a clinical trial has been designed to evaluate the role of preoperative oral this compound in the prevention of hypotension following spinal anesthesia. seqens.com The rationale for this investigation is also linked to its ability to prevent orthostatic hypotension by competitively inhibiting noradrenaline uptake, thereby increasing its plasma concentration. seqens.com

Table 1: Summary of Key Research Findings in Orthostatic Hypotension

Study Focus Patient Population Key Findings Citation
Efficacy in Parkinsonian patients 19 patients with spontaneous or bromocriptine-induced orthostatic hypotension Significant improvement in systolic blood pressure 15 minutes after injection. patsnap.com
Mechanism of action Pre-clinical studies in rats Prevents orthostatic hypotension and increases plasma noradrenaline concentration. nih.gov
Proposed Mechanism In vitro studies on bovine chromaffin cells Acts as a competitive inhibitor of noradrenaline uptake. nih.gov

Research on Septic Shock and Catecholamine Weaning

In the critical care setting, particularly in the management of septic shock, research has explored the utility of this compound in facilitating the weaning of patients from catecholamine support.

Reduction of Vasopressor Support Duration

A prospective, randomized study involving 49 patients with septic shock requiring vasopressor infusion investigated the impact of this compound on the duration of catecholamine weaning. drugcentral.orgadooq.com The study found that the introduction of heptaminol was associated with a rapid decrease in the required doses of dopamine (B1211576) and norepinephrine (B1679862) compared to a control group. drugcentral.orgadooq.com The delay in catecholamine weaning was significantly shorter in the heptaminol group for both dopamine (P = 0.008) and noradrenaline (P = 0.001). drugcentral.orgadooq.com This suggests that this compound can effectively reduce the duration of vasopressor support in septic patients. drugcentral.orgadooq.com

Impact on ICU Mortality Rates

The same prospective study also evaluated the impact of this compound on patient outcomes. drugcentral.orgadooq.com The findings were significant, with the intensive care unit (ICU) mortality rate and the hospital mortality rate being considerably lower in the group receiving this compound. drugcentral.orgadooq.com The two groups (with and without this compound) had comparable epidemiologic, clinical, and biologic findings upon admission to the ICU, strengthening the association between the intervention and the observed outcomes. drugcentral.org

Table 2: this compound in Septic Shock - Key Study Outcomes

Outcome Measure Heptaminol Group Control Group P-value Citation
Dopamine Weaning Duration Significantly Faster - 0.008 drugcentral.orgadooq.com
Noradrenaline Weaning Duration Significantly Faster - 0.001 drugcentral.orgadooq.com
ICU Mortality Rate Significantly Lower - - drugcentral.orgadooq.com
Hospital Mortality Rate Significantly Lower - - drugcentral.orgadooq.com

Research on Other Potential Therapeutic Applications

Beyond orthostatic hypotension and septic shock, the therapeutic potential of this compound has been investigated in other specific clinical contexts.

Bronchospasm Relief Investigations

Some literature describes this compound as an amino alcohol that has been used to relieve bronchospasm. drugcentral.org However, detailed clinical investigations and specific research studies focusing solely on the efficacy and mechanisms of this compound for bronchospasm relief are not extensively documented in the reviewed scientific literature. Its application for this indication appears to be mentioned more in general terms rather than being substantiated by dedicated research trials.

Studies in Acute Hemorrhoidal Attacks (as a component in combination therapy)

This compound has been studied as a component of a combination therapy for the treatment of acute hemorrhoidal attacks. A prospective clinical study evaluated the efficacy of a combination of Ginkgo biloba, Troxerutin, and this compound in 22 patients with acute hemorrhoidal attacks. patsnap.com The results of this study indicated that the treatment was effective in the short term, with significant improvements observed in symptoms such as bleeding, pain, tenesmus, and discharge. patsnap.com The study concluded that this combination therapy is effective, well-accepted, and safe for patients experiencing acute hemorrhoidal attacks. patsnap.com

Research on Anti-proliferative and Anti-inflammatory Effects (e.g., Skin Cancer)

Emerging preclinical research has explored the potential of this compound in mitigating certain cellular processes associated with skin cancer, specifically focusing on its anti-proliferative and anti-inflammatory properties. These investigations have centered on its effects against skin changes induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), a compound known to cause inflammation and epidermal hyperplasia, which are hallmarks of tumor promotion.

A key study demonstrated that topical pretreatment with this compound significantly counteracted the inflammatory and hyperplastic effects of TPA on the skin of Balb/c mice. The therapeutic action of this compound in this context was found to be dependent on the presence of nitric oxide (NO).

Detailed Research Findings

The research provided specific insights into the mechanisms behind the observed anti-proliferative and anti-inflammatory effects of this compound.

Anti-inflammatory Effects:

Topical application of this compound was shown to inhibit several TPA-induced immunoinflammatory changes in the skin. These effects were contingent on nitric oxide, as the protective effects were nullified by the addition of a soluble NO scavenger. The study observed that this compound could attenuate:

Skin edema

Fibrosis

Furthermore, this compound pretreatment was found to alleviate the TPA-induced depletion of Natural Killer (NK) cells in the ear tissues, an effect that was also NO-dependent.

Anti-proliferative Effects:

The study also highlighted the anti-proliferative capabilities of this compound by demonstrating its ability to inhibit TPA-induced epidermal hyperplasia. This suggests a potential role for the compound in controlling the excessive cell growth that is characteristic of certain skin pathologies.

The following table summarizes the key findings from the preclinical study on the effects of this compound on TPA-induced skin changes.

Parameter Effect of TPA Effect of this compound Pretreatment NO-Dependence
Epidermal HyperplasiaIncreaseInhibitionYes
Skin EdemaIncreaseInhibitionYes
FibrosisIncreaseInhibitionYes
NK Cell DepletionIncreaseAlleviationYes

This data is derived from a preclinical study on Balb/c mice and may not be directly transferable to human applications.

Drug Interactions and Toxicological Research of Heptaminol Hydrochloride

Pharmacological Interactions

The concurrent administration of Heptaminol (B132716) hydrochloride with other medications can lead to significant pharmacological interactions, altering its therapeutic effects and potentially increasing the risk of adverse reactions.

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

A significant and potentially life-threatening interaction occurs when Heptaminol hydrochloride is co-administered with Monoamine Oxidase Inhibitors (MAOIs), a class of drugs primarily used for treating depression. The combination of these two agents can precipitate a hypertensive crisis, characterized by a severe and rapid increase in blood pressure. patsnap.com Consequently, the use of this compound is contraindicated in patients who are currently taking or have recently discontinued (B1498344) MAOIs. patsnap.com

Table 1: Interaction between this compound and MAOIs

Interacting Drug ClassPotential OutcomeClinical Recommendation
Monoamine Oxidase Inhibitors (MAOIs)Hypertensive CrisisContraindicated

Interactions with Beta-blockers

Beta-blockers, a class of drugs commonly prescribed for conditions such as hypertension and certain heart conditions, can interact with this compound. These medications work by blocking beta-adrenergic receptors, which can counteract the therapeutic effects of this compound. patsnap.com This antagonism may lead to a diminished efficacy of this compound. Therefore, close monitoring and potential dosage adjustments may be necessary if the concurrent use of both medications is unavoidable. patsnap.com

Table 2: Interaction between this compound and Beta-blockers

Interacting Drug ClassPotential OutcomeClinical Recommendation
Beta-blockersDiminished therapeutic effects of this compoundClose monitoring and potential dosage adjustments

Synergistic and Antagonistic Drug Combinations (e.g., with Fluconazole)

There is a lack of specific research findings regarding the synergistic or antagonistic interactions between this compound and the antifungal agent Fluconazole. While general principles of drug interactions suggest that pharmacokinetic and pharmacodynamic interactions are possible with any drug combination, no dedicated studies outlining the specific effects of co-administering this compound and Fluconazole are currently available in the scientific literature.

Toxicology and Safety Profile Research

The toxicological profile of this compound has been evaluated to determine its safety in various populations and to identify individuals for whom the drug may pose a significant risk.

Risk Assessment in Specific Populations (e.g., Pregnancy, Breastfeeding)

The safety of this compound in pregnant and breastfeeding women has not been well-established, necessitating a cautious approach in these populations. patsnap.com

Pregnancy: There is limited data on the use of this compound during pregnancy. doctoroncall.com Due to the lack of sufficient safety data, its use should only be considered when the potential benefits outweigh the potential risks to the fetus.

Breastfeeding: this compound is rated as "High Risk" for use during breastfeeding. e-lactation.com It is advisable to consider safer alternatives or to discontinue breastfeeding if treatment with this compound is deemed essential for the mother. e-lactation.com

Table 3: Risk Assessment of this compound in Specific Populations

PopulationRisk AssessmentRecommendation
PregnancySafety not well-establishedUse with caution; benefits should outweigh risks
BreastfeedingHigh RiskSafer alternatives should be considered

Contraindications (e.g., Hyperthyroidism, Hypertension, Advanced Cardiovascular Diseases)

The use of this compound is contraindicated in individuals with certain pre-existing medical conditions due to the potential for exacerbation of their underlying pathology.

Patients with the following conditions should avoid using this compound:

Hyperthyroidism: The stimulant effects of this compound can worsen the symptoms of an overactive thyroid gland. patsnap.common-pharmacien-conseil.com

Severe Hypertension: As a vasoconstrictor, this compound can further elevate blood pressure, posing a significant risk to individuals with already high blood pressure. patsnap.common-pharmacien-conseil.com

Advanced Cardiovascular Diseases: The cardiotonic effects of this compound can be detrimental in patients with severe heart conditions. patsnap.com

Table 4: Contraindications for this compound Use

ConditionRationale for Contraindication
HyperthyroidismPotential to exacerbate symptoms of hyperthyroidism. patsnap.common-pharmacien-conseil.com
Severe HypertensionRisk of further increasing blood pressure. patsnap.common-pharmacien-conseil.com
Advanced Cardiovascular DiseasesPotential for adverse cardiovascular effects. patsnap.com

Research on Adverse Effects (e.g., Headaches, Palpitations, Gastrointestinal Disturbances)

Research and clinical observation have identified several adverse effects associated with the use of this compound. While many patients tolerate the medication well, some may experience reactions that are often mild and transient. patsnap.com The most commonly reported side effects include headaches, palpitations, and various forms of gastrointestinal upset. patsnap.compatsnap.com

Headaches are a frequently noted side effect, which may be linked to the vasodilatory properties of this compound that can alter blood flow and pressure within the brain. patsnap.com Palpitations, or a feeling of a rapid or irregular heartbeat, are also a known reaction. patsnap.com This is consistent with the drug's function as a cardiac stimulant. patsnap.com More severe, though rare, cardiovascular effects can include significant hypertension, tachycardia (a heart rate that's too fast), and arrhythmias (irregular heartbeats). patsnap.com

Gastrointestinal disturbances typically manifest as nausea, vomiting, or general stomach discomfort. patsnap.compatsnap.com These symptoms are generally considered mild and tend to resolve on their own without requiring medical intervention. patsnap.compatsnap.com

Table 1: Summary of Researched Adverse Effects of this compound

CategoryAdverse EffectDescription
Neurological HeadachesOften mild and temporary, potentially caused by the drug's vasodilatory effects on cerebral blood flow. patsnap.com
Cardiovascular PalpitationsA sensation of a rapid or irregular heartbeat. patsnap.com
TachycardiaAn increased heart rate, which is a potential risk for individuals with pre-existing heart conditions. patsnap.com
Severe HypertensionA significant increase in blood pressure, noted as a rare but serious side effect. patsnap.com
ArrhythmiasIrregular heartbeats, which are also considered a rare but serious adverse event. patsnap.com
Gastrointestinal Nausea and VomitingFeelings of sickness and stomach discomfort. patsnap.compatsnap.com
General DiscomfortIncludes symptoms like stomach pain. patsnap.com

Addressing Discrepancies in Toxicity Profiles Across Animal Models

A significant challenge in toxicology is the variation in drug toxicity profiles observed between different animal models, which can complicate the extrapolation of preclinical safety data to humans. nih.govfrontiersin.org For many substances, the toxic effects and the mechanisms behind them can differ significantly between species like rats and mice. frontiersin.orgnih.gov This issue is relevant to this compound, where toxicological data has been generated in various species, but direct comparative studies are scarce, leading to an incomplete picture of its toxicity profile.

The available research provides isolated toxicological data points for different species, rather than a cohesive, comparative analysis. For instance, the intraperitoneal median lethal dose (LD50) of heptaminol was determined to be 1250 mg/kg of body weight in mice. europa.eu In rats, pharmacokinetic studies have detailed the drug's absorption, distribution, metabolism, and excretion, noting that it is rapidly and completely absorbed and does not accumulate in tissues. nih.gov These studies in rats also identified a hydroxylated metabolite. nih.gov Cardiovascular effects have been specifically studied in dogs, providing another set of species-specific data. nih.gov

However, a comprehensive toxicological profile, including repeated dose toxicity, reproductive toxicity, and mutagenicity studies in laboratory animals, is not extensively detailed in the available literature. europa.eu The lack of standardized, comparative studies across different animal models makes it difficult to identify and address potential discrepancies in toxicity. For example, without a comparative study of heptaminol's effect on the liver in both rats and mice, it is impossible to know if species-specific differences in hepatotoxicity exist, a common issue with many drugs. frontiersin.orgnih.gov This fragmentation of data—an LD50 value in one species, metabolic pathways in another, and cardiovascular effects in a third—represents a significant gap in understanding the complete and comparative toxicology of this compound.

Table 2: Toxicological Research Data for this compound in Different Animal Models

Animal ModelType of StudyKey Findings
Mice Acute ToxicityIntraperitoneal LD50 value was 1250 mg/kg body weight. europa.eu
Rats Pharmacokinetics & MetabolismRapid and complete absorption with no tissue accumulation; metabolized to a hydroxylated form. europa.eunih.gov
Dogs Cardiovascular EffectsSpecific studies on the cardiovascular system were conducted. nih.gov

Analytical Methodologies and Purity Validation in Heptaminol Hydrochloride Research

Quantification Methods in Research Samples

Accurate quantification of Heptaminol (B132716) hydrochloride is fundamental for pharmacokinetic, metabolic, and doping control studies. The choice of method often depends on the sample matrix, required sensitivity, and the specific research question.

Conductometric titration is a cost-effective and precise method for quantifying Heptaminol hydrochloride in its pure form and in pharmaceutical preparations ekb.egekb.eg. This technique is based on the principle of precipitation, where the chloride ions present in this compound react with silver ions from a silver nitrate (B79036) titrant to form an insoluble silver chloride precipitate ekb.egekb.eg.

The progress of the titration is monitored by measuring the electrical conductance of the solution. Initially, the conductance changes minimally as the highly mobile chloride ions are replaced by nitrate ions. After the equivalence point, a sharp increase in conductance occurs due to the presence of excess, highly mobile silver ions and nitrate ions from the titrant uomustansiriyah.edu.iq. The endpoint is determined graphically by plotting conductance against the volume of titrant added uomustansiriyah.edu.iqtau.ac.il. Research has established a 1:1 molar ratio for the reaction between this compound and silver nitrate ekb.egekb.eg. The optimal concentration for the silver nitrate titrant was found to be 5.4 x 10⁻³ M, with water being the most suitable medium for the titration ekb.egresearchgate.net. This method has been successfully applied for determining this compound in the concentration range of 2-13 mg/ml ekb.egekb.eg.

Table 1: Parameters for Conductometric Titration of this compound

Parameter Value/Condition Source
Titrant Silver Nitrate (AgNO₃) ekb.egekb.eg
Molar Ratio (Drug:Reagent) 1:1 ekb.egekb.eg
Titration Medium Water ekb.eg
Optimal Titrant Concentration 5.4 x 10⁻³ M ekb.egresearchgate.net
Quantification Range 2-13 mg/mL ekb.egekb.eg

Chromatographic methods are central to the analysis of this compound, offering high sensitivity and specificity, especially for complex biological samples like plasma and urine.

High-Performance Liquid Chromatography (HPLC) is widely used for the determination of this compound. nih.govderpharmachemica.com. Reversed-phase HPLC is a common approach, often requiring pre-column derivatization to enhance detection, as heptaminol lacks a strong chromophore for UV detection nih.govnih.gov. One established method involves derivatization with o-phthalaldehyde (B127526) to produce a fluorescent adduct, allowing for sensitive fluorescence detection nih.govnih.gov. HPLC methods have been validated and applied in pharmacokinetic studies, demonstrating sufficient sensitivity for clinically relevant concentrations nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides even greater sensitivity and specificity, making it a powerful tool for detecting trace amounts of this compound nih.govcuny.eduamazonaws.com. This technique couples the separation power of liquid chromatography with the precise detection and structural information provided by tandem mass spectrometry amazonaws.com. It is frequently employed in doping control analysis, where ultra-high-performance liquid chromatography (UHPLC) is coupled to high-resolution mass spectrometry (HRMS) nih.gov. This allows for the simultaneous screening of numerous compounds and the identification of analytes based on their specific precursor and product ions, with limits of detection often in the low ng/mL range nih.gov.

Table 2: Overview of Chromatographic Methods for this compound Quantification

Technique Key Features Application Examples Source
HPLC with Fluorescence Detection Pre-column derivatization with o-phthalaldehyde; Reversed-phase column. Pharmacokinetic studies in plasma and urine. nih.govnih.gov
HPLC with UV Detection C₁₈ column; Gradient mobile phase. Simultaneous determination with other drugs in pharmaceutical tablets. nih.gov
UHPLC-HRMS High resolution and sensitivity; Multi-targeted screening. Doping control in dried blood spots. nih.gov

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is indispensable for the unequivocal identification and quantification of this compound nih.gov.

In GC-MS analysis, heptaminol is typically derivatized, for instance with trifluoroacetic anhydride (B1165640), to increase its volatility. The resulting derivatives produce characteristic mass spectra with specific fragment ions that serve as a fingerprint for the compound nih.govresearchgate.net. For a trifluoroacetic anhydride derivative of heptaminol, characteristic mass-to-charge ratio (m/z) ions have been identified at m/z 322, 224, and 140 nih.govresearchgate.net. In high-resolution mass spectrometry (HRMS) used in LC-MS methods, the exact mass of the protonated molecule ([M+H]⁺) is measured with high accuracy. For heptaminol (C₈H₁₉NO), the calculated [M+H]⁺ is 146.1539, which is used for its specific detection nih.gov.

Table 3: Characteristic Ions of Heptaminol in Mass Spectrometry

Analysis Method Derivative/Ion Characteristic m/z Values Source
GC-MS Heptaminol-2TFA 322, 224, 140 nih.govresearchgate.net
GC-MS Heptaminol-TFA 223, 208, 140, 110 nih.gov
UHPLC-HRMS Protonated Molecule [M+H]⁺ 146.1539 (Exact Mass) nih.gov

Purity Validation for In Vivo Studies

Ensuring the purity and structural integrity of this compound is a critical prerequisite for its use in in vivo research to guarantee that observed biological effects are solely attributable to the compound of interest.

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound and to establish its purity nih.gov. For this compound (C₈H₂₀ClNO), the analysis involves combusting a small, precise amount of the substance and quantifying the resulting carbon dioxide, water, and nitrogen gas. The experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared to the theoretical values calculated from its molecular formula. For a compound to be considered of high purity, suitable for publication or in vivo studies, the experimental values should typically be within ±0.4% of the calculated theoretical values nih.gov.

Table 4: Theoretical Elemental Composition of this compound (C₈H₂₀ClNO)

Element Atomic Mass ( g/mol ) Moles in Formula Total Mass ( g/mol ) Percentage (%)
Carbon (C) 12.011 8 96.088 52.88%
Hydrogen (H) 1.008 20 20.160 11.10%
Chlorine (Cl) 35.453 1 35.453 19.51%
Nitrogen (N) 14.007 1 14.007 7.71%
Oxygen (O) 15.999 1 15.999 8.80%
Total Molecular Weight 181.707 100.00%

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules and confirming their identity and purity nih.govmdpi.com.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum of pure this compound should show distinct signals corresponding to each unique proton, with chemical shifts, splitting patterns (multiplicity), and integration values that are consistent with its known molecular structure nih.gov. The absence of significant unassignable signals is a strong indicator of high purity mdpi.com.

¹³C NMR (Carbon-13 NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in the structure of this compound will give a distinct signal in the ¹³C NMR spectrum. This analysis confirms that the correct number and type of carbon atoms are present, verifying the integrity of the carbon skeleton nih.gov. Together, ¹H and ¹³C NMR spectra provide a comprehensive and definitive confirmation of the compound's structural integrity, ensuring it has not degraded or isomerized and is free from structurally related impurities researchgate.net.

Residual Solvent Testing (GC-MS)

In the manufacturing of active pharmaceutical ingredients (APIs) such as this compound, organic solvents are often used. googleapis.com These solvents are not always completely removed during the manufacturing process and remain as impurities known as residual solvents or organic volatile impurities (OVIs). googleapis.comresearchgate.net The presence of these residual solvents holds no therapeutic benefit and can be hazardous to health, potentially affecting the physicochemical properties of the API. googleapis.com Consequently, regulatory bodies and pharmacopoeias mandate strict control over their presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the identification and quantification of residual solvents in pharmaceuticals. researchgate.net The methodology typically involves headspace GC, where the volatile compounds are sampled from the space above the sample in a sealed vial, which is then introduced into the GC system. researchgate.net This technique is highly sensitive and allows for the separation of complex mixtures of volatile compounds.

The International Council for Harmonisation (ICH) guideline Q3C provides a framework for the control of residual solvents, categorizing them into three classes based on their toxicity. wikipedia.orgnih.gov

Class 1: Solvents to be avoided due to their unacceptable toxicity (e.g., Benzene, Carbon tetrachloride). wikipedia.org

Class 2: Solvents to be limited due to their inherent toxicity (e.g., Toluene, Methanol). wikipedia.org

Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol). wikipedia.org

A validated GC-MS method for residual solvents in hydrochloride salts of APIs demonstrates specificity, precision, linearity, and sensitivity for quantifying solvents at residual levels. researchgate.net While specific residual solvent profiles for this compound synthesis are not detailed in publicly available literature, the analytical approach follows established principles for pharmaceutical hydrochloride salts.

Table 1: Representative GC-MS Parameters for Residual Solvent Analysis

ParameterTypical ConditionPurpose
Column BP 624 or equivalent (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)Provides selectivity for separating volatile polar and non-polar compounds commonly used as solvents.
Injector Split/Splitless, Headspace SamplerAllows for the introduction of volatile analytes from the sample matrix into the GC system.
Carrier Gas Nitrogen or HeliumTransports the analytes through the column.
Oven Program Temperature gradient (e.g., initial hold at 40-60°C, ramp to 200-240°C)Separates solvents based on their boiling points and interaction with the stationary phase.
Detector Mass Spectrometer (MS)Provides definitive identification of the solvents based on their mass spectra and accurate quantification.

Cross-referencing with Pharmacopoeial Standards

Ensuring the purity and identity of this compound in research and development relies heavily on cross-referencing with official pharmacopoeial standards. These primary standards are established by regulatory bodies to provide a benchmark for the quality of pharmaceutical substances. For this compound, a key reference is the European Pharmacopoeia (EP). researchgate.net

The European Pharmacopoeia provides a reference standard for this compound, which is intended for use in identification, purity tests, or assays as prescribed in the official EP monographs. researchgate.net This physical standard has a known purity and is used to calibrate analytical instruments and validate test methods. By comparing the analytical results of a test sample to those obtained using the official reference standard, researchers can confirm the identity and quantify the purity of their material.

Table 2: European Pharmacopoeia (EP) Reference Standards for this compound

Reference StandardCAS NumberMolecular FormulaPurpose
This compound CRS 543-15-7C₈H₂₀ClNOIdentification, purity tests, and assays of this compound. researchgate.netgoogle.com
Heptaminol Impurity A CRS 22462-79-9C₈H₁₇NIdentification and control of a specific process-related impurity. nih.govgoogle.com

Methodological Considerations for Specific Research Applications

Dosing Regimens and Behavioral Monitoring for Neuropharmacological Studies

Heptaminol is known to function as a cardiac stimulant and acts on the sympathetic nervous system by interfering with the release and uptake of norepinephrine (B1679862). drrathresearch.org Pharmacokinetic studies in animal models, such as rats, have utilized intravenous doses of 8 mg/kg and oral doses of 12 mg/kg to investigate the compound's absorption, distribution, and metabolism. researchgate.net However, a review of available scientific literature did not yield specific preclinical studies focused on neuropharmacological endpoints that detail specific dosing regimens and associated behavioral monitoring protocols (e.g., locomotor activity, cognitive function, or anxiety models). While the compound is listed in patents among potential antipsychotic agents, no specific behavioral data for this compound was presented. researchgate.net

Validation of Assays for Specificity

In the development and validation of analytical methods for this compound, specificity is a critical performance characteristic. According to the International Council for Harmonisation (ICH) guidelines, specificity is the ability of an analytical procedure to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.net These components typically include impurities, degradation products, and matrix components (e.g., excipients in a formulation). researchgate.net

Validation of an assay's specificity ensures that the method provides a result that is solely attributable to the analyte of interest, this compound. This is fundamental for accurate quantification (assay) and for the determination of impurities. For separation techniques like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by achieving adequate resolution between the peak for this compound and peaks from any other components.

Several experimental approaches are employed to demonstrate specificity during method validation, as outlined by regulatory guidelines.

Table 3: Methodological Approaches to Validate Assay Specificity

ApproachDescriptionPurpose
Spiking Studies The drug substance or product is spiked with appropriate levels of known impurities or excipients.To demonstrate that the presence of these other components does not interfere with the measurement of the main analyte.
Forced Degradation (Stress Testing) The sample is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to intentionally degrade it.To show that the analytical method can effectively separate the analyte from its potential degradation products and that these degradants do not co-elute.
Placebo Analysis For a drug product formulation, a placebo (containing all excipients without the API) is analyzed.To confirm that none of the excipients produce a signal that interferes with the analyte peak.
Comparison with a Second Method Results are compared to a second, well-characterized and validated analytical procedure (e.g., a pharmacopoeial method).To provide independent confirmation of the method's specificity, especially when impurity standards are not available.
Peak Purity Analysis Using a photodiode array (PDA) or mass spectrometric detector with a separation method.To assess whether the chromatographic peak of the analyte is spectrally pure and not composed of co-eluting components.

Future Directions and Emerging Research Areas for Heptaminol Hydrochloride

Further Elucidation of Mechanism of Action

While Heptaminol (B132716) hydrochloride is understood to be a sympathomimetic agent, ongoing research seeks to further refine the specifics of its mechanism of action. It is known to function as an amino alcohol that mimics the actions of the sympathetic nervous system, which is responsible for the "fight or flight" response. A primary mechanism is the stimulation of norepinephrine (B1679862) release, a key neurotransmitter. This release leads to vasoconstriction, an increase in vascular resistance, and a subsequent rise in blood pressure. Additionally, Heptaminol hydrochloride exhibits positive inotropic effects, meaning it increases the force of the heart muscle's contraction, which is beneficial for improving cardiac output.

Further research is focused on its interference with the release and uptake of norepinephrine. Studies have shown that this compound can reduce the norepinephrine content of the rat heart and inhibit the uptake of alpha-methylnorepinephrine in sympathetic nerves. In isolated bovine chromaffine granules, it has been observed to enhance the spontaneous release of catecholamines at high concentrations and reduce the uptake of epinephrine (B1671497) at lower concentrations. These findings suggest that its pharmacological action is closely tied to its influence on norepinephrine dynamics.

Another area of investigation is its cardiotonic effect, particularly during moderate ischemia. Research using 31P nuclear magnetic resonance spectroscopy and left ventricular pressure measurements in isolated rat hearts suggests that the inotropic effect may be related to a restoration of internal pH, possibly through the stimulation of the Na+/H+ exchange. A deeper understanding of these nuanced mechanisms could lead to more targeted therapeutic applications.

Table 1: Summary of Research Findings on the Mechanism of Action of this compound

Aspect of MechanismResearch FindingModel System
Sympathomimetic ActivityStimulates the release of norepinephrine, leading to vasoconstriction and increased blood pressure.General Pharmacological Studies
Cardiac EffectsExhibits positive inotropic effects, enhancing cardiac contractility and output.Isolated Rat Hearts
Norepinephrine DynamicsInterferes with the release and uptake of norepinephrine; reduces norepinephrine content in the heart.Rat Models, Isolated Bovine Chromaffine Granules
Cardiotonic Effect in IschemiaMay restore internal pH via stimulation of Na+/H+ exchange.Isolated Rat Hearts (31P NMR Spectroscopy)

Exploration of New Therapeutic Uses and Indications

The primary and widely accepted therapeutic use for this compound is in the management of orthostatic hypotension. However, emerging research is exploring its potential in other clinical contexts.

One promising area is its application in preventing hypotension following spinal anesthesia. A clinical trial has been designed to evaluate the efficacy of preoperative oral this compound in preventing this common complication in patients undergoing lower limb surgeries. The rationale is that by competitively inhibiting noradrenaline uptake, it may counteract the hypotensive effects of the anesthesia.

There is also preclinical evidence suggesting a role for this compound as a skin cancer proliferation inhibitor. Studies have indicated that it can inhibit immune inflammation induced by the tumor-promoting factor 12-O-tetradecanoylphorbol-13-acetate (TPA) in an NO-dependent manner. This anti-proliferative and anti-inflammatory effect points towards a potential, though not yet clinically verified, anti-tumor function.

Furthermore, research has shown that this compound can increase the capacity of satellite cells, which are involved in muscle regeneration, to differentiate into myotubes in culture. This finding opens up the possibility of investigating its use in conditions characterized by muscle wasting or injury, although this is still in a very early stage of exploration.

Table 2: Potential New Therapeutic Uses for this compound

Potential IndicationSupporting ResearchCurrent Stage of Development
Prevention of Post-Spinal Anesthesia HypotensionOngoing clinical trial evaluating its preoperative use.Clinical Research
Skin CancerPreclinical studies showing inhibition of TPA-induced inflammation and proliferation.Preclinical
Muscle RegenerationIn vitro studies demonstrating enhanced differentiation of satellite cells into myotubes.In Vitro Research

Advanced Preclinical Models and Translational Research

To bridge the gap between basic research and clinical application, the use of advanced preclinical models is essential. For a compound like this compound, a multi-faceted approach to preclinical modeling would be beneficial for future research. The lack of translatability between preclinical and human trials is a significant hurdle in drug development.

In Vitro Models: The use of primary cultures of bovine chromaffin cells has already provided valuable insights into the drug's effect on noradrenaline uptake. Future in vitro work could involve human-derived cell lines, such as induced pluripotent stem cells (iPSCs) differentiated into cardiomyocytes or neurons, to better predict human responses.

Animal Models: While rodent models have been instrumental, more advanced animal models that more closely mimic human physiology could improve the predictive value of preclinical studies. For instance, in cardiovascular research, porcine models are often considered more translatable to humans due to similarities in skin, cardiovascular systems, and inflammatory responses.

Computational Models: The development of quantitative structure-activity relationship (QSAR) models could help in predicting the activity of this compound and its derivatives. These computational approaches can expedite the drug discovery process and reduce the reliance on animal testing.

Translational research for this compound would involve a "bench-to-bedside" approach, where findings from these preclinical models are systematically used to inform the design of clinical trials. This includes validating biomarkers in animal models that can then be used to monitor drug response in humans.

Clinical Trial Design Optimization

Optimizing the design of clinical trials is crucial for efficiently evaluating the efficacy and safety of this compound for both existing and new indications. Modern approaches to clinical trial design can help maximize the information gained while minimizing risks and resources.

For instance, the ongoing trial for preventing hypotension after spinal anesthesia utilizes a randomized, parallel assignment model. Future trials could incorporate adaptive designs, which allow for modifications to the trial protocol based on interim data. This could involve adjusting the dosage or sample size, or even stopping the trial early for success or futility.

In the context of dose-finding studies, which are critical in early-phase drug development, moving beyond traditional ANOVA/multiple testing approaches to model-based methods like the Multiple Comparison Procedure–Modeling (MCP-Mod) can provide a more comprehensive understanding of the dose-response relationship.

Furthermore, a thorough assessment of preliminary data is essential to design a strong trial with a high likelihood of a meaningful outcome. This includes having a solid mechanistic foundation for the hypothesis being tested. For a drug like this compound, this would mean leveraging the detailed understanding of its sympathomimetic and cardiotonic effects to inform the design of trials for new indications.

Pharmacogenomics and Personalized Medicine Approaches

Pharmacogenomics is the study of how an individual's genetic makeup affects their response to drugs. This field is a cornerstone of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient. While specific pharmacogenomic studies on this compound are not yet prevalent, this represents a significant future research direction.

Inter-individual variability in drug response can be attributed to genetic variations in genes that influence a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). For this compound, research could focus on identifying genetic polymorphisms in:

Adrenergic receptors: Since this compound acts on the sympathetic nervous system, variations in adrenergic receptor genes could influence a patient's sensitivity to the drug.

Enzymes involved in catecholamine metabolism: Genetic differences in enzymes like catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO) could alter the levels of norepinephrine and thus modulate the effects of this compound.

Drug-metabolizing enzymes and transporters: Identifying the specific pathways for this compound metabolism and transport would allow for the investigation of genetic variants that could lead to differences in drug exposure and response.

By identifying such genetic markers, it may be possible to predict which patients are most likely to benefit from this compound or who might require dose adjustments. This personalized approach could enhance the therapeutic efficacy and safety of the drug, moving away from a "one-size-fits-all" model of prescribing.

Q & A

Q. What validated analytical methods are available for quantifying Heptaminol hydrochloride in research samples?

Conductometric titration using silver nitrate (AgNO₃) is a validated method for quantifying this compound. In this approach, the compound is titrated at concentrations ranging from 4.0 to 12.0 µg/mL, with recovery rates averaging 99.96–101.32% and relative standard deviation (RSD) values ≤1.43% for intra-day precision. Researchers should validate their protocols by replicating these conditions and cross-checking with HPLC or mass spectrometry for confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Mandatory precautions include:

  • Using PPE (gloves, eye protection, lab coats).
  • Working in well-ventilated areas or fume hoods.
  • Avoiding ingestion, inhalation, or skin contact. First-aid measures include rinsing eyes/skin with water for 15 minutes and seeking immediate medical attention for ingestion .

Q. How should this compound be stored to ensure stability?

Store in a tightly sealed container, protected from light and moisture, at room temperature (20–25°C). Ensure storage areas are well-ventilated and segregated from incompatible substances (e.g., strong oxidizers). Regularly inspect containers for leaks or degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms (e.g., vasoconstriction vs. cardiotonic effects)?

this compound is described as both a vasoconstrictor (targeting orthostatic hypotension) and a cardiotonic agent. To clarify mechanisms:

  • Perform receptor profiling assays (e.g., α-adrenergic vs. β-adrenergic receptor binding studies).
  • Use isolated tissue models (e.g., rat aortic rings for vasoconstriction, Langendorff heart preparations for cardiotonic activity).
  • Analyze dose-dependent responses to differentiate primary and secondary effects .

Q. What experimental designs are recommended to mitigate cross-reactivity in immunoassays involving this compound?

Heptaminol exhibits <0.06% cross-reactivity with the AxSYM FPIA Amphetamine/Methamphetamine II assay but can yield false positives at high urine concentrations. To address this:

  • Use chromatographic confirmation (e.g., LC-MS/MS) for samples testing positive in immunoassays.
  • Conduct spike-and-recovery experiments to quantify interference thresholds.
  • Validate assays with structurally similar compounds to identify specificity gaps .

Q. What are the methodological considerations for studying this compound’s neuropharmacological effects (e.g., seizure modulation)?

In rodent models of epilepsy, Heptaminol alters hippocampal and cortical excitability. Key considerations include:

  • Dosing regimens : Administer intraperitoneally at 10–50 mg/kg to assess dose-dependent effects.
  • Behavioral monitoring : Use video-EEG to correlate seizure activity with drug plasma levels.
  • Histopathological analysis : Evaluate neuronal damage post-treatment via Nissl staining or GFAP immunohistochemistry .

Q. How can researchers validate the synthesis purity of this compound for in vivo studies?

Purity validation involves:

  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • NMR spectroscopy (¹H/¹³C) to verify structural integrity.
  • Residual solvent testing (GC-MS) to ensure compliance with ICH Q3C guidelines.
  • Pharmacopoeial standards : Cross-reference with monographs for cardiotonic agents (e.g., USP-NF) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response variability in this compound studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For high variability (RSD >15%), apply:

  • Grubbs’ test to identify outliers.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Bland-Altman plots to assess method agreement in analytical validations .

Q. How should researchers address discrepancies in toxicity profiles across different animal models?

Discrepancies may arise from species-specific metabolism or dosing routes. Mitigation strategies include:

  • Comparative pharmacokinetic studies to assess bioavailability and metabolite formation.
  • Toxicogenomic analysis (e.g., RNA-seq) to identify differential gene expression in target organs.
  • Interspecies scaling using allometric principles to extrapolate safe human-equivalent doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptaminol Hydrochloride
Reactant of Route 2
Heptaminol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.